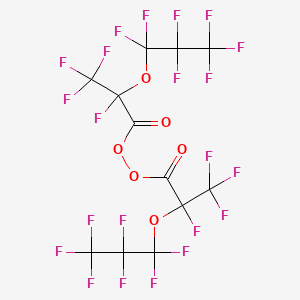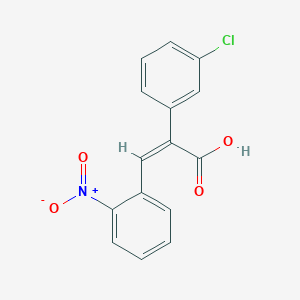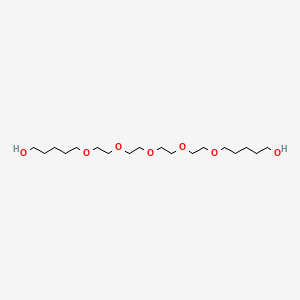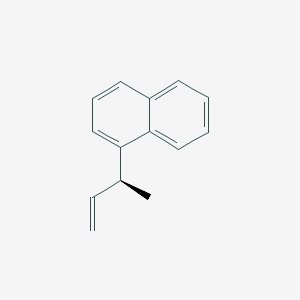![molecular formula C6H15N2S+ B14625859 Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- CAS No. 54496-81-0](/img/structure/B14625859.png)
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- is a complex organic compound with a unique structure that includes both dimethylamino and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- typically involves the reaction of dimethylamine with methanol and ammonia under elevated temperatures and high pressure . The reaction can be represented as follows:
2CH3OH+NH3→(CH3)2NH+2H2O
Industrial Production Methods
Industrial production of this compound often employs catalytic reactions using methanol and ammonia. The process is carried out in specialized reactors designed to handle high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Applications De Recherche Scientifique
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes and receptors, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylamine: Similar in structure but lacks the methylthio group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Methenamine: A heterocyclic compound with a different structure but similar functional groups.
Uniqueness
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- is unique due to the presence of both dimethylamino and methylthio groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
54496-81-0 |
|---|---|
Formule moléculaire |
C6H15N2S+ |
Poids moléculaire |
147.26 g/mol |
Nom IUPAC |
[dimethylamino(methylsulfanyl)methylidene]-dimethylazanium |
InChI |
InChI=1S/C6H15N2S/c1-7(2)6(9-5)8(3)4/h1-5H3/q+1 |
Clé InChI |
FOXPWEHGDKINFO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=[N+](C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


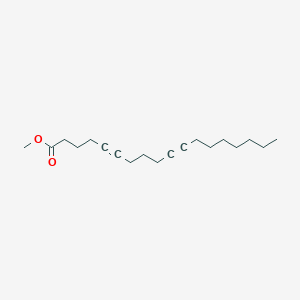
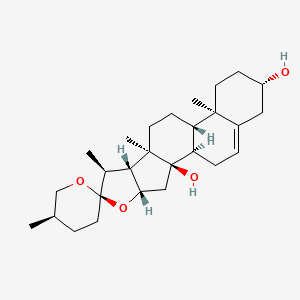
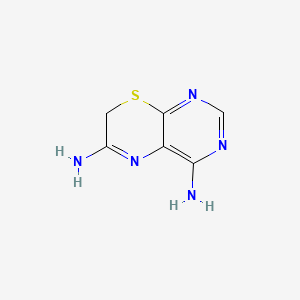
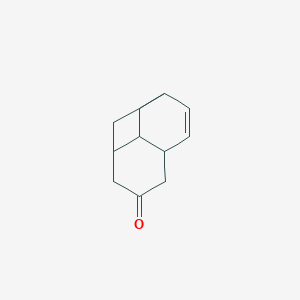
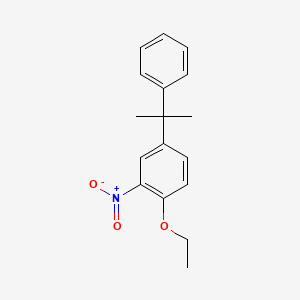
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)
![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)

